Cas no 1806754-76-6 (2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol)

2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol is a versatile pyridine derivative with a multifunctional structure, featuring an aminomethyl group, methoxy and trifluoromethoxy substituents, and a hydroxymethyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of electron-withdrawing (trifluoromethoxy) and electron-donating (methoxy) groups enhances its reactivity, enabling selective modifications. The aminomethyl and hydroxymethyl functionalities provide additional sites for derivatization, making it valuable for synthesizing complex molecules. Its structural features may contribute to improved bioavailability and binding affinity in target applications. Suitable for controlled reactions, it offers synthetic flexibility in medicinal chemistry and material science.
2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol structure
1806754-76-6 structure
Product Name:2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol
CAS No:1806754-76-6
MF:C9H11F3N2O3
MW:252.190452814102
CID:4840359
Update Time:2025-06-08

2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol
    • Inchi: 1S/C9H11F3N2O3/c1-16-7-2-5(4-15)14-6(3-13)8(7)17-9(10,11)12/h2,15H,3-4,13H2,1H3
    • InChI Key: IICVMJMAPFLZNA-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C=C(CO)N=C1CN)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • XLogP3: 0
  • Topological Polar Surface Area: 77.6

2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029085649-1g
2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol
1806754-76-6 97%
1g
$1,534.70 2022-03-31

Additional information on 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol

Introduction to 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1806754-76-6) and Its Applications in Modern Chemical Biology

2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol, identified by its CAS number 1806754-76-6, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring. The presence of multiple functional groups, including an aminomethyl side chain, a methoxy group at the 4-position, a trifluoromethoxy group at the 3-position, and a hydroxymethyl group at the 6-position, endows this molecule with unique chemical properties and potential biological activities.

The synthesis and characterization of such intricate molecules are critical for advancing drug discovery and understanding molecular interactions at the biochemical level. The structural features of 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol make it a versatile scaffold for designing novel therapeutic agents. Specifically, the combination of electron-withdrawing and electron-donating groups around the pyridine ring can modulate its reactivity and binding affinity to biological targets.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. For instance, pyridine-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and binding affinity in drug molecules. This makes 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol a promising candidate for further investigation as a lead compound or intermediate in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of an aminomethyl group allows for further functionalization via amide or urea bond formation, while the hydroxymethyl group can participate in etherification or esterification reactions. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics. Researchers have leveraged similar structural motifs to develop kinase inhibitors, receptor antagonists, and other bioactive molecules.

The role of computational chemistry and high-throughput screening has been instrumental in accelerating the discovery process for such compounds. By integrating molecular modeling techniques with experimental data, scientists can predict binding modes and optimize lead structures before moving into costly synthetic routes. This approach has been particularly effective for pyridine derivatives, where virtual screening can rapidly identify promising candidates based on their interaction with biological targets.

Recent advancements in synthetic methodologies have also contributed to the accessibility of complex pyridine derivatives like 2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have enabled efficient construction of biaryl frameworks. Additionally, flow chemistry techniques have improved scalability and reproducibility in multi-step syntheses. These innovations have empowered medicinal chemists to explore more sophisticated analogs with greater efficiency.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have demonstrated that pyridine derivatives with analogous substituents can modulate enzyme activity and signal transduction pathways relevant to human diseases. For example, certain trifluoromethylated pyridines have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Such findings highlight the importance of fine-tuning molecular structure to achieve desired biological outcomes.

In conclusion,2-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-methanol (CAS No. 1806754-76-6) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for pyridine-based compounds, this molecule is likely to play an important role in future pharmacological developments.

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